4-Cinnolinecarbonitrile, 3-amino-1,5,6,7,8,8a-hexahydro-
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Overview
Description
3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile typically involves multi-component reactions. One common method is the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its short reaction times, high yields, and operational simplicity.
Industrial Production Methods
While specific industrial production methods for 3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile are not well-documented, the principles of multi-component reactions and the use of efficient catalysts are likely employed to scale up the production process. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological receptors, influencing pathways related to antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties and used in drug discovery.
1,2,4-triazole derivatives: Widely studied for their biological activities and applications in medicinal chemistry.
Uniqueness
3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile stands out due to its unique hexahydrocinnoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61404-90-8 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-3-1-2-4-8(6)12-13-9(7)11/h8,12H,1-4H2,(H2,11,13) |
InChI Key |
QLXWXNPTOLWPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=NNC2C1)N)C#N |
Origin of Product |
United States |
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